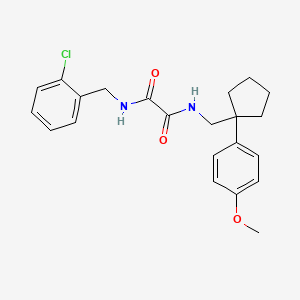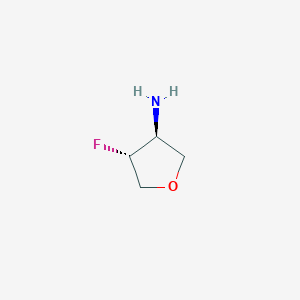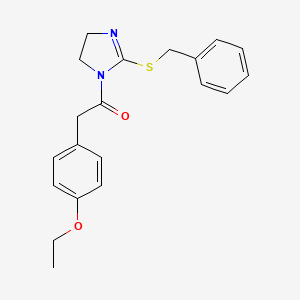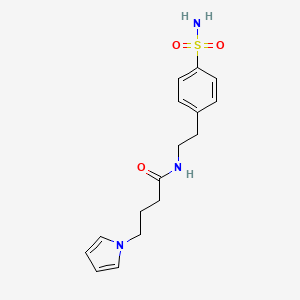![molecular formula C21H23N3OS B2968885 N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide CAS No. 1089608-71-8](/img/structure/B2968885.png)
N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide, commonly known as CCPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CCPA is a member of the class of compounds known as cannabinoid receptor agonists, which are compounds that bind to and activate the cannabinoid receptors in the body. The cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes, including pain sensation, mood, appetite, and immune function.
Wirkmechanismus
The mechanism of action of CCPA is complex and involves the activation of the cannabinoid receptors in the body. The cannabinoid receptors are G protein-coupled receptors that are expressed throughout the body, including in the central nervous system, immune system, and peripheral tissues. When activated by compounds such as CCPA, the cannabinoid receptors modulate a wide range of physiological processes, including pain sensation, mood, appetite, and immune function.
Biochemical and Physiological Effects:
CCPA has been shown to have a number of biochemical and physiological effects in animal models. The compound has been shown to reduce pain and inflammation in models of neuropathic pain and arthritis, and to protect against neurodegeneration in models of Parkinson's disease and Alzheimer's disease. CCPA has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
CCPA has several advantages for use in laboratory experiments. The compound is commercially available and relatively easy to synthesize, making it readily accessible to researchers. CCPA has also been extensively studied for its potential therapeutic applications, providing a wealth of data on its biochemical and physiological effects. However, there are also limitations to the use of CCPA in laboratory experiments. The compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on CCPA. One area of interest is the development of novel therapeutic applications for the compound. CCPA has been shown to have potential as an analgesic, anti-inflammatory, and neuroprotective agent, and further research could help to identify new therapeutic applications for the compound. Another area of interest is the development of new synthetic analogs of CCPA with improved potency and selectivity for the cannabinoid receptors. These analogs could provide valuable tools for studying the endocannabinoid system and developing new therapeutic agents. Finally, further research is needed to fully understand the safety and efficacy of CCPA in clinical settings, and to identify any potential side effects or limitations of the compound.
Synthesemethoden
The synthesis of CCPA involves the reaction of 1-cyanocyclohexane with 2-(phenylsulfanyl)aniline in the presence of acetic anhydride and a catalyst such as triethylamine. The resulting intermediate is then reacted with chloroacetyl chloride to yield CCPA. The synthesis of CCPA has been described in detail in several scientific publications, and the compound is commercially available for research purposes.
Wissenschaftliche Forschungsanwendungen
CCPA has been studied extensively for its potential therapeutic applications. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models of various diseases, including neuropathic pain, multiple sclerosis, and Parkinson's disease. CCPA has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-phenylsulfanylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c22-16-21(13-7-2-8-14-21)24-20(25)15-23-18-11-5-6-12-19(18)26-17-9-3-1-4-10-17/h1,3-6,9-12,23H,2,7-8,13-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLZURWERZXOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CNC2=CC=CC=C2SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-[2-methoxy-6-(1H-pyrrol-1-yl)benzyl]benzenecarboxamide](/img/structure/B2968808.png)
![5-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2968809.png)

![methyl 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2968811.png)
![2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2968812.png)


![N-(3-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2968816.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2968817.png)
![2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2968818.png)
![3-[[1-(Cyclobutylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2968820.png)
![3,4-dihydro-2(1H)-isoquinolinyl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2968821.png)

